N-(2-benzoyl-4-methylphenyl)-2-bromobenzamide
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Overview
Description
N-(2-benzoyl-4-methylphenyl)-2-bromobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-bromobenzamide typically involves the reaction of 2-bromobenzoyl chloride with 2-benzoyl-4-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The benzoyl and methylphenyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group yields a phenol derivative.
Oxidation: Oxidation of the methyl group can yield a carboxylic acid.
Reduction: Reduction of the benzoyl group can produce a secondary alcohol.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-benzoyl-4-methylphenyl)-2-bromobenzamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The benzoyl and bromobenzamide groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide
- N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide
- N-(2-benzoyl-4-methylphenyl)-2-(dibutylamino)propanamide
Uniqueness
N-(2-benzoyl-4-methylphenyl)-2-bromobenzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This differentiates it from similar compounds that may lack the bromine atom or possess different substituents, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO2/c1-14-11-12-19(23-21(25)16-9-5-6-10-18(16)22)17(13-14)20(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLZLSOUSKUFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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